(-)-Epibatidine dihydrochloride

Analgesia nAChR Agonist In Vivo Pharmacology

Secure the definitive pharmacological benchmark for nAChR research. (-)-Epibatidine dihydrochloride, a synthetic alkaloid, delivers unmatched picomolar affinity (Ki ≈ 40-55 pM) for α4β2 nAChRs. Its dihydrochloride form guarantees solubility and stability for reliable in vitro/in vivo assay reproducibility. Use it as a high-sensitivity positive control in binding, functional, or analgesic models to establish the upper efficacy limit, avoiding the flawed SAR from using alternative agonists like nicotine or A-85380.

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
Cat. No. B10764381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Epibatidine dihydrochloride
Molecular FormulaC11H15Cl3N2
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8?,9-,10?;;/m0../s1
InChIKeyDGNNWUINALNROG-SXOKBOPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Epibatidine Dihydrochloride: High-Affinity α4β2 nAChR Agonist for CNS Research & Assay Development


(-)-Epibatidine dihydrochloride is a synthetic alkaloid that acts as a high-affinity agonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype [1]. Derived from the skin of the Ecuadorian poison frog (Epipedobates tricolor), the compound exhibits picomolar binding affinity (Ki ≈ 40-55 pM) for these central nervous system receptors, which are implicated in analgesia, cognition, and neuroprotection [2]. The dihydrochloride salt form is provided to enhance solubility and stability, facilitating its use in a range of in vitro and in vivo experimental systems . Due to its potency, it is primarily utilized as a pharmacological tool compound for studying nAChR function and as a reference agonist in drug discovery programs aimed at developing subtype-selective nicotinic ligands [1].

(-)-Epibatidine Dihydrochloride: Why In-Class Substitution with Other nAChR Agonists Compromises Data Integrity


Within the class of nAChR agonists, substitution between compounds like nicotine, ABT-418, or A-85380 is not scientifically valid due to profound differences in binding affinity, receptor subtype selectivity, and downstream functional efficacy [1]. For instance, while (-)-nicotine also targets α4β2 nAChRs, its binding affinity is over 100-fold lower, and its functional potency is dramatically reduced compared to (-)-epibatidine [2]. Similarly, agonists like A-85380, despite comparable in vitro binding, exhibit over 10-fold lower in vivo analgesic potency, suggesting divergent pharmacodynamics that can confound experimental outcomes [3]. Furthermore, the enantiomeric form is critical; the (+)-enantiomer is approximately twice as potent as the (-)-enantiomer in vivo [4]. Therefore, using a generic or alternative nAChR agonist in assays designed for or validated with (-)-epibatidine dihydrochloride will lead to non-comparable results, flawed structure-activity relationship (SAR) conclusions, and unreliable benchmarking.

Quantitative Differentiation of (-)-Epibatidine Dihydrochloride: Head-to-Head Binding & Functional Data


(-)-Epibatidine Dihydrochloride vs. (-)-Nicotine: 200-Fold Potency Advantage in Analgesia

In a direct head-to-head comparison, both D- and L-epibatidine enantiomers were 200 times more potent than L-nicotine as an antinociceptive agent in mice following subcutaneous (s.c.) administration [1]. The antinociceptive effect was assessed using the tail-flick test, and the activity was blocked by the nAChR antagonist mecamylamine but not by the opioid antagonist naloxone, confirming a nicotinic mechanism of action [1]. This substantial potency difference underscores the unique efficacy of the epibatidine scaffold.

Analgesia nAChR Agonist In Vivo Pharmacology Tail-Flick Assay

Superior Binding Affinity for α4β2 nAChR: (-)-Epibatidine vs. ABT-418 & (-)-Nicotine

In a comparative competition binding study using [3H]nicotine and [3H]cytisine, epibatidine demonstrated a significantly higher affinity for the α4β2 nAChR subtype compared to other agonists. The rank order of potencies for the major binding site in the human temporal cortex was epibatidine (Ki = 0.35 nM) >> (-)-nicotine (Ki = 2.80 nM) > ABT-418 (Ki = 68.6 nM) [1]. This study quantifies that epibatidine binds to the α4β2 nAChR with an affinity approximately 8-fold higher than (-)-nicotine and nearly 200-fold higher than ABT-418 [1].

Radioligand Binding Receptor Pharmacology α4β2 nAChR Drug Discovery

(-)-Epibatidine Dihydrochloride vs. A-85380: 12- to 33-Fold Superior In Vivo Analgesic Potency

Despite both compounds binding to the agonist site with similar picomolar affinity (40-50 pM) in vitro, (±)-epibatidine was found to be significantly more potent than the nAChR agonist A-85380 across multiple in vivo pain models [1]. In the formalin test of persistent chemical pain, EPIB was 12-fold more potent in reducing nociception [1]. In the rat hot box test of thermal acute pain, EPIB was ~33-fold more potent, with an ED50 of 0.004 μmol/kg (i.p.) compared to 0.11 μmol/kg (i.p.) for A-85380 [1].

Analgesia Pain Models In Vivo Pharmacology nAChR Agonist

Functional Selectivity: Broad nAChR Activation Profile of (-)-Epibatidine Dihydrochloride

Patch-clamp electrophysiology on recombinant receptors reveals that (±)-epibatidine acts as a potent, albeit partial, agonist at both α4β2 and α3β4 nAChRs, while functioning as a full agonist at α7 nAChRs [1]. The compound yielded comparable EC50 values of 0.012 μM (72% efficacy) at α4β2 and 0.027 μM (81% efficacy) at α3β4 nAChRs, but was full at α7 nAChRs with an EC50 of 4.8 μM [1]. This contrasts with a fluoro-substituted analog, 3'-fluoroepibatidine, which shows reduced efficacy at α3β4 (24%) and α7 (66%) but improved efficacy at α4β2 (97%) [1].

Electrophysiology Functional Assay nAChR Subtypes Patch-Clamp

Enantioselectivity: (-)-Epibatidine Dihydrochloride vs. (+)-Epibatidine In Vivo Potency

While both enantiomers of epibatidine are highly potent, a clear enantioselectivity is observed in vivo. The natural (+)-enantiomer exhibits an ED50 of approximately 1.5 μg/kg upon intraperitoneal (i.p.) injection in the mouse hot-plate assay, which is about 2-fold more potent than the (-)-enantiomer [1]. Similarly, in the tail-flick test, the L- and D-enantiomers have ED50 values of 6.1 and 6.6 μg/kg, respectively [2]. This consistent difference demonstrates that the (+)-enantiomer is the more active form in producing analgesia.

Enantiomer Stereoselectivity Analgesia In Vivo Pharmacology

Therapeutic Window & Toxicity: (-)-Epibatidine Dihydrochloride's Narrow Safety Margin as a Benchmark

The potent agonist activity of epibatidine at multiple nAChR subtypes translates to a very narrow therapeutic window, a key differentiating feature from many other nAChR ligands [1]. The compound exhibits an LD50 of less than 125 nmol/kg upon intravenous (i.v.) administration in rats [1]. This high toxicity, driven by potent and non-selective nAChR activation, has precluded its clinical development but establishes it as a critical benchmark compound [2].

Toxicology Safety Pharmacology Therapeutic Index LD50

Best Research and Industrial Application Scenarios for (-)-Epibatidine Dihydrochloride


Gold Standard Positive Control in nAChR Radioligand Binding & Functional Assays

Due to its exceptionally high affinity for α4β2 nAChRs (Ki = 0.35 nM for the major binding site) and well-characterized functional profile across multiple subtypes (α4β2, α3β4, α7), (-)-epibatidine dihydrochloride is ideally suited as a positive control and reference agonist for the development and validation of nAChR-targeted assays [1]. Its use as a high-affinity radioligand, [3H]epibatidine, in competition binding studies is a well-established method for characterizing novel nAChR ligands and mapping receptor distribution [2]. Its potency ensures a robust and reproducible signal, establishing a high-sensitivity baseline for comparative pharmacology studies.

Benchmark Compound for In Vivo Analgesic Efficacy in Preclinical Pain Models

The compound's extraordinary in vivo potency, being 200-fold more potent than nicotine in tail-flick assays and 33-fold more potent than A-85380 in hot box tests, positions it as the ultimate high-efficacy benchmark for nAChR-mediated analgesia [1][2]. Researchers developing novel, subtype-selective analgesics for neuropathic or inflammatory pain can use (-)-epibatidine dihydrochloride to define the upper limit of achievable efficacy in models such as the formalin test or chronic constriction injury (CCI) model. Its data provides a clear efficacy target that new chemical entities must approach or match, while offering improved safety margins.

Critical Tool in Neuroscience for Probing nAChR Function and Dopamine Release

(-)-Epibatidine dihydrochloride's potent induction of dopamine release from rat striatal slices (EC50 = 0.4 nM) and enhancement of 86Rb+ flux in neuronal cells (EC50 = 7 nM) make it a valuable tool for ex vivo and in vitro studies of dopaminergic pathways and neuronal excitability [1]. These functional assays are central to research on addiction, reward pathways, and neurodegenerative diseases like Parkinson's. The compound's high potency ensures a clear, measurable effect at low concentrations, minimizing non-specific interactions and enabling detailed mechanistic studies of nAChR-mediated neurotransmitter release.

Essential 'Toxicity Benchmark' in Safety Pharmacology & Drug Discovery

Given its documented narrow therapeutic index and an LD50 of <125 nmol/kg (i.v.) in rats, (-)-epibatidine dihydrochloride serves as a definitive 'toxicity benchmark' in the discovery and development of safer nAChR ligands [1]. It exemplifies the risks associated with potent, non-selective nAChR agonism. In screening cascades for new analgesic or cognitive-enhancing candidates, the compound's safety profile can be used to calibrate assays for cardiovascular (e.g., hypertension) and CNS (e.g., seizures) side effects. A candidate's ability to demonstrate a significantly wider therapeutic window than epibatidine is a key go/no-go criterion for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Epibatidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.